molecular formula C18H21N5O3 B2886518 9-(3-methoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899742-15-5

9-(3-methoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2886518
CAS RN: 899742-15-5
M. Wt: 355.398
InChI Key: QIUIRERYGCHWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-methoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide is a compound that belongs to the class of purine analogs. It has been studied for its potential use in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Novel annulated products involving aminonaphthyridinones, similar in structure to the specified compound, have been synthesized, demonstrating the flexibility and reactivity of such molecules in forming new heterocyclic systems with potential biological activities (Deady & Devine, 2006).
    • Another study explores the facile synthesis of 6-cyano-9-substituted-9H-purines and their ring expansion, demonstrating the potential for structural modifications in purine derivatives (Al‐Azmi et al., 2001).
  • Biological Activity and Drug Potential :

    • Research on antimycobacterial 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines highlights the antimicrobial potential of such compounds, suggesting their applicability in drug development for treating bacterial infections (Bakkestuen, Gundersen, & Utenova, 2005).
  • Nucleic Acid Research :

    • Purines and related ring systems play a crucial role in nucleic acid research. The synthesis and analysis of various purine derivatives provide insights into the fundamental mechanisms of nucleic acid behavior and interactions (Shaw, 1975).
  • Chemical Properties and Reactions :

    • Studies on the reactivities and electronic aspects of nucleic acid heterocycles, including hydrolytic behavior of 6-methoxypurines, contribute to understanding the stability and reactivity of purine derivatives under different conditions (Wong & Fuchs, 1974).
  • Pharmaceutical Applications :

    • The synthesis of novel benzodifuranyl derivatives and their evaluation as anti-inflammatory and analgesic agents showcase the potential pharmaceutical applications of purine derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

properties

IUPAC Name

9-(3-methoxyphenyl)-8-oxo-2-pentan-3-yl-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-4-10(5-2)16-20-13(15(19)24)14-17(22-16)23(18(25)21-14)11-7-6-8-12(9-11)26-3/h6-10H,4-5H2,1-3H3,(H2,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUIRERYGCHWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NC(=C2C(=N1)N(C(=O)N2)C3=CC(=CC=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-methoxyphenyl)-8-oxo-2-(pentan-3-yl)-8,9-dihydro-7H-purine-6-carboxamide

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